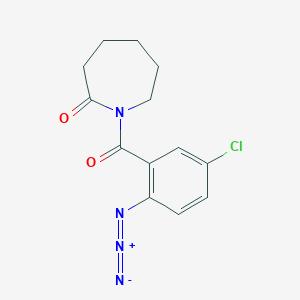
1-(2-Azido-5-chlorobenzoyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azido-5-chlorobenzoyl)azepan-2-one is a chemical compound with the molecular formula C13H12ClN3O2 It is characterized by the presence of an azido group, a chlorobenzoyl group, and an azepanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Azido-5-chlorobenzoyl)azepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The azepanone ring can be oxidized to form corresponding lactams.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
1-(2-Azido-5-chlorobenzoyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to the presence of the azido group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the chlorobenzoyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding. The azepanone ring provides structural stability and rigidity to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Azido-4-chlorobenzoyl)azepan-2-one: Similar structure with a different position of the chlorine atom.
1-(2-Azido-5-bromobenzoyl)azepan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2-Azido-5-fluorobenzoyl)azepan-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
1-(2-Azido-5-chlorobenzoyl)azepan-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research.
Propriétés
Numéro CAS |
797751-41-8 |
|---|---|
Formule moléculaire |
C13H13ClN4O2 |
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
1-(2-azido-5-chlorobenzoyl)azepan-2-one |
InChI |
InChI=1S/C13H13ClN4O2/c14-9-5-6-11(16-17-15)10(8-9)13(20)18-7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2 |
Clé InChI |
VMSHMMKWRDMVIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


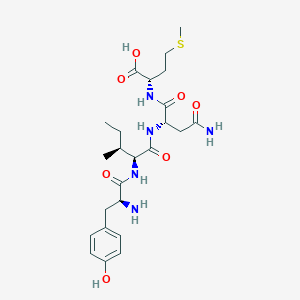
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
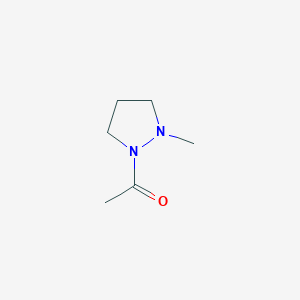
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
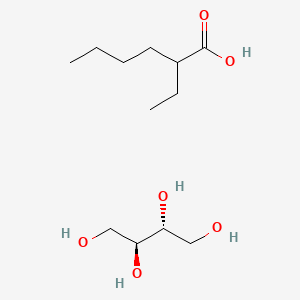
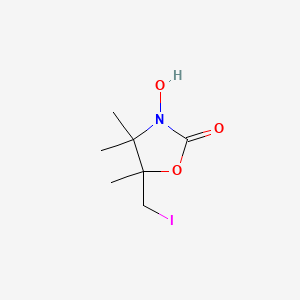
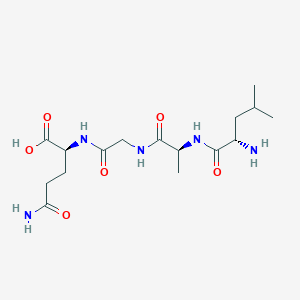
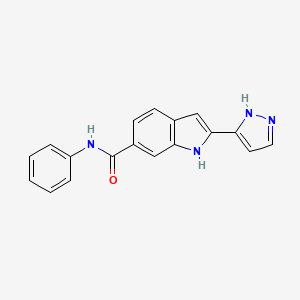

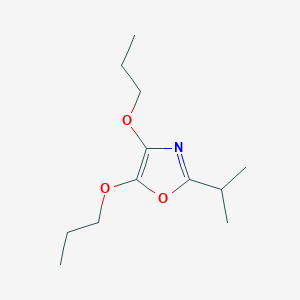
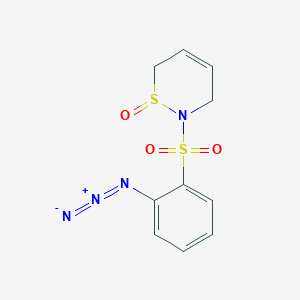
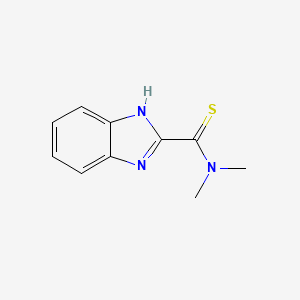
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
